molecular formula C55H80I2N8O16 B130703 Dihbco CAS No. 142078-77-1

Dihbco

Cat. No.: B130703
CAS No.: 142078-77-1
M. Wt: 1359.1 g/mol
InChI Key: YMJSUCJSHDPZGU-DYNKCWONSA-N
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Description

For instance, highlights the use of phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in flame-retardant epoxy resins, suggesting that Dihbco could serve a similar role . However, the lack of explicit structural data for this compound in the evidence necessitates inferential comparisons with structurally or functionally analogous compounds.

Properties

CAS No.

142078-77-1

Molecular Formula

C55H80I2N8O16

Molecular Weight

1359.1 g/mol

IUPAC Name

2-[(E)-[3-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-[(1E)-1-[2-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethylamino]-2-oxoethoxy]iminopropan-2-yl]oxypropylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C55H80I2N8O16/c1-29(23-65-75-26-44(70)59-16-11-39-52(57)63-28-61-39)76-46(12-17-64-74-25-43(69)58-15-10-38-51(56)62-27-60-38)80-49-30(2)78-48(22-41(49)67)81-50-31(3)77-47(21-40(50)66)79-34-8-13-53(4)33(19-34)6-7-36-37(53)20-42(68)54(5)35(9-14-55(36,54)72)32-18-45(71)73-24-32/h17-18,23,27-31,33-37,40-42,46-50,66-68,72H,6-16,19-22,24-26H2,1-5H3,(H,58,69)(H,59,70)(H,60,62)(H,61,63)/b64-17+,65-23+/i56-2,57-2

InChI Key

YMJSUCJSHDPZGU-DYNKCWONSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(C/C=N/OCC(=O)NCCC8=C(N=CN8)[125I])OC(C)/C=N/OCC(=O)NCCC9=C(N=CN9)[125I])O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O

Synonyms

digoxin-iodohistamine(bis(O-carboxymethyloxime))
DIHBCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dihbco with three categories of compounds: structural analogs , functional analogs , and industrial substitutes , based on data from the provided evidence.

Structural Analogs

  • 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A analog): This compound, referenced in (Fig. 1A), features a central propane group linking two phenolic rings. It is widely used in polymer production (e.g., polycarbonates). Compared to this compound, which may incorporate a similar aromatic backbone, Bisphenol A lacks phosphorus or sulfur moieties, limiting its flame-retardant efficacy. Thermal stability data for Bisphenol A (decomposition temperature: ~250°C) could contrast with this compound if the latter includes heteroatoms like phosphorus, which enhance thermal resistance .
  • 4,4'-Sulfonyldiphenol: Another phenolic derivative (, Fig. 1B), this compound contains a sulfonyl group (–SO₂–) bridging two aromatic rings. The sulfonyl group imparts rigidity and chemical resistance, making it suitable for high-performance polymers. This compound, if structurally akin, might replace the sulfonyl group with a phosphorus-based linker (e.g., –PH(O)–), as seen in DOPO derivatives, to combine flame retardancy with mechanical strength .

Functional Analogs

  • DOPO-Based Flame Retardants: discusses epoxy resins modified with DOPO, an organophosphorus compound. DOPO derivatives exhibit high flame retardancy (limiting oxygen index >30%) due to gas-phase radical quenching and char formation. If this compound is a DOPO analog, its performance could be benchmarked against DOPO’s phosphorus content (~14% by mass) and decomposition temperature (~300°C). However, DOPO’s hydrolytic instability under alkaline conditions may contrast with this compound’s stability if it incorporates hydrolytically resistant groups (e.g., siloxane bridges) .
  • Chlorinated Dibenzodioxins: references chlorinated dibenzodioxins, highly toxic environmental pollutants. Analytical methods for dioxins (e.g., high-resolution mass spectrometry, as noted in ) could be adapted to assess this compound’s degradation byproducts .

Industrial Substitutes

  • Inorganic Flame Retardants (e.g., Aluminum Trihydroxide): emphasizes inorganic compounds like Al(OH)₃, which decompose endothermically to release water, diluting flammable gases. While cost-effective, these require high loading (40–60 wt%) to achieve efficacy, compromising mechanical properties. This compound, as an organic alternative, might achieve comparable flame retardancy at lower concentrations (<20 wt%) due to synergistic mechanisms (e.g., char formation + gas-phase inhibition) .

Data Table: Key Properties of this compound and Analogs

Compound Structural Feature Key Property Application Reference
This compound (hypothetical) Aromatic + P/S moiety High thermal stability (>300°C) Flame-retardant polymers
Bisphenol A Propane-bridged phenol Decomposition at 250°C Polycarbonates, epoxies
4,4'-Sulfonyldiphenol Sulfonyl bridge Chemical resistance High-performance resins
DOPO Phosphaphenanthrene oxide P content: 14%, LOI >30% Epoxy composites
Al(OH)₃ Inorganic hydroxide Endothermic decomposition (200–300°C) Construction materials

LOI = Limiting Oxygen Index

Research Findings and Gaps

  • Synthesis Challenges : underscores the importance of pH control and catalysts in preparing complex compounds. This compound’s synthesis may require similar precision, particularly if it involves phosphorus incorporation .
  • Analytical Limitations: notes that chemical analyses of articles (e.g., polymers) may yield ambiguous results. This compound’s quantification in composite matrices could require advanced techniques like X-ray photoelectron spectroscopy (XPS) to confirm surface phosphorus distribution .
  • Environmental Impact: No direct data on this compound’s ecotoxicity exist in the evidence. Methods from (e.g., mass spectrometry for dioxins) should be adapted to screen for persistent metabolites .

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